7-Chloro Loxapine is a derivative of loxapine, classified as a tricyclic antipsychotic medication primarily used in the treatment of schizophrenia. It belongs to the dibenzoxazepine class, which is structurally similar to clozapine. The compound is recognized for its efficacy in managing psychiatric conditions, particularly those characterized by agitation and aggression.
7-Chloro Loxapine is synthesized from loxapine, which itself has been widely studied and utilized in clinical settings. The compound is categorized under antipsychotic agents, specifically targeting dopamine and serotonin receptors in the central nervous system. Its classification includes:
The synthesis of 7-Chloro Loxapine involves several key steps:
The molecular structure of 7-Chloro Loxapine can be described as follows:
The structure features a complex arrangement that includes two chlorine atoms and a piperazine moiety, contributing to its pharmacological properties.
7-Chloro Loxapine can undergo various chemical reactions:
These reactions can lead to various derivatives that may have distinct pharmacological profiles.
The mechanism of action of 7-Chloro Loxapine involves its role as an antagonist of dopamine D1 and D2 receptors as well as serotonin 5-HT2 receptors. By blocking these receptors, it exerts a tranquilizing effect and reduces symptoms associated with psychosis, including hallucinations and delusions. This multi-receptor interaction is crucial for its therapeutic efficacy in treating schizophrenia and related disorders.
The compound's stability and solubility characteristics are essential for its formulation in pharmaceutical applications.
7-Chloro Loxapine has several significant applications:
7-Chloro Loxapine (Chemical Abstracts Service Registry Number: 714220-73-2) is a halogenated derivative of the antipsychotic agent loxapine. Its molecular formula is C₁₈H₁₇Cl₂N₃O, distinguishing it from the parent compound (C₁₈H₁₈ClN₃O) by the substitution of a hydrogen atom with chlorine at the 7-position of the dibenzoxazepine tricyclic system. This modification increases its molecular weight to 362.26 g/mol compared to 327.81 g/mol for loxapine [1] [6]. The compound features a planar dibenzoxazepine core fused with a piperazine ring, creating a conformationally restricted tertiary amine. Critical bonding patterns include the chlorination at the aromatic ring, which significantly alters electron distribution and steric accessibility. Computational models indicate the chlorine atom creates a steric bulk of approximately 33.3 ų and introduces an electron-withdrawing effect (Hammett constant σₚ = 0.23), influencing dipole moment and molecular polarizability [1] [8].
While no direct single-crystal X-ray diffraction data for 7-Chloro Loxapine is available in the literature, crystallographic studies of structurally analogous dibenzoxazepines reveal monoclinic or triclinic crystal systems with characteristic piperazine ring conformations. The parent loxapine molecule exhibits a trans configuration across the oxazepine ring, with the piperazine moiety adopting a chair conformation. Introduction of the 7-chloro substituent is predicted to enhance intermolecular halogen bonding (C–Cl···N/O) and π-π stacking interactions based on analogous chlorinated pharmaceuticals. These interactions typically generate layered herringbone packing motifs with unit cell parameters approximating a = 12–15 Å, b = 5–7 Å, c = 10–12 Å, and β = 95–105° [5] [9]. High-throughput crystallization screening using multi-well plates and Raman spectroscopy, as demonstrated for similar compounds, would likely identify polymorphic forms arising from chlorine-induced variations in hydrogen-bonding networks (N–H···N and C–H···O) [5].
The thermodynamic stability of 7-Chloro Loxapine is influenced by the chlorine substituent’s impact on molecular cohesion and lattice energy. Pressure perturbation calorimetry studies of analogous halogenated pharmaceuticals indicate that chloro-substitution typically reduces conformational entropy in the solid state, increasing melting points by 15–40°C compared to non-halogenated analogs. Experimental melting point data for 7-Chloro Loxapine is unavailable, but computational prediction (using group additivity methods) suggests a range of 210–225°C—significantly higher than loxapine’s 109–110°C [3] [5].
Solubility profiling reveals substantial challenges in aqueous media:
Table 1: Solubility Profile of 7-Chloro Loxapine
Solvent System | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Water (pH 7.4) | <0.01 | 25 |
0.1N HCl | ~1.5 | 25 |
Methanol | 14–16 | 25 |
Ethanol | 8–10 | 25 |
DMSO | >50 | 25 |
The 7-chloro substitution markedly increases lipophilicity compared to loxapine. Experimental logP values are unavailable, but computational estimates (CLOGP, ALOGPS) converge at logP = 4.2 ± 0.3, approximately 0.8 log units higher than loxapine (logP = 3.4). This enhancement arises from chlorine’s hydrophobicity (π fragment constant = 0.71) and reduced hydrogen-bonding capacity. Molecular dynamics simulations show the chlorine atom creates a localized hydrophobic domain occupying ~45 ų of solvent-accessible surface area [3] [4].
Receptor affinity data illuminates how lipophilicity modulates pharmacological target engagement:
Table 2: Receptor Binding Affinities (Ki, nM) of 7-Chloro Loxapine vs. Loxapine
Target Receptor | Loxapine | 7-Chloro Loxapine (Estimated) | Functional Impact |
---|---|---|---|
D₂ Dopamine | 11 | 5–8 | Enhanced antipsychotic potency |
5-HT₂A Serotonin | 6.6 | 3–4 | Reduced EPS liability |
H₁ Histamine | 2.2–4.9 | 1.5–3.0 | Increased sedation potential |
α₁A Adrenergic | 31 | 20–25 | Cardiovascular effects |
The increased lipophilicity enhances membrane permeability (predicted Caco-2 Papp = 28 × 10⁻⁶ cm/s) and brain penetration (estimated logBB = 0.6) but may compromise aqueous dissolution kinetics—a critical factor for bioavailability [3] [4] [8].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2